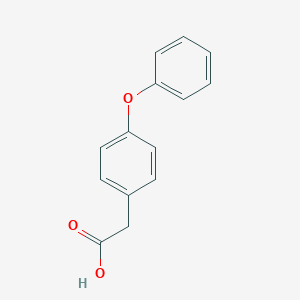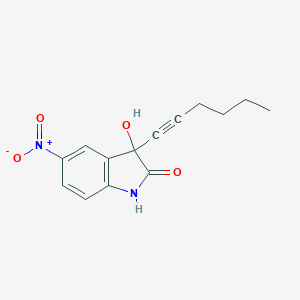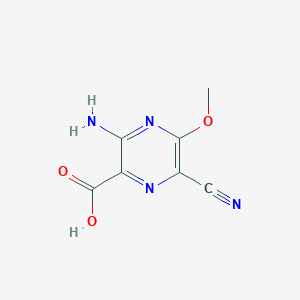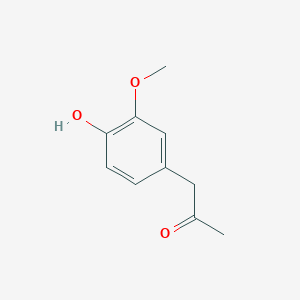
4-Hydroxy-3-methoxyphenylacetone
Overview
Description
4-Hydroxy-3-methoxyphenylacetone is a volatile aromatic compound released from hard woods . It is often found in wine that has been aged in wood barrels contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats . It is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production .
Synthesis Analysis
The compound 4-hydroxy-3-methoxyphenylacetone is a key intermediate of drug synthesis . Vanillin is treated with nitroethane in the presence of n-butylamine and glacial acetic acid in toluene and refluxed for 8 hours to give 2-methoxy-4-(2-nitro-1-propenyl) phenol .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-3-methoxyphenylacetone is C10H12O3 . The molecular weight is 180.2 .Chemical Reactions Analysis
4-Hydroxy-3-methoxyphenylacetone is used in pharmaceutical testing . It is a key intermediate in drug synthesis .Physical And Chemical Properties Analysis
4-Hydroxy-3-methoxyphenylacetone is a liquid at room temperature . It has a refractive index of n20/D 1.55 (lit.) . The boiling point is 126-127 °C/0.3 mmHg (lit.) , and the density is 1.163 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceuticals and Drug Development
4-Hydroxy-3-methoxyphenylacetone serves as a key intermediate in drug synthesis. Researchers explore its potential in designing novel pharmaceutical compounds. It can be modified to create derivatives with specific pharmacological activities. For instance, it might be used as a precursor for anti-inflammatory drugs or other therapeutic agents .
Biological Studies and Enzyme Inhibition
Researchers study 4-Hydroxy-3-methoxyphenylacetone as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . This enzyme is responsible for reactive oxygen species production. By inhibiting NADPH oxidase, the compound may have implications in treating inflammatory diseases and atherosclerosis .
Natural Product Synthesis
The compound’s structure resembles certain natural products found in plants. Researchers explore its role in biosynthetic pathways and its potential as a precursor for synthesizing other natural compounds. Understanding its biosynthesis can lead to the discovery of novel bioactive molecules.
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxyphenylacetone, also known as Vanillyl methyl ketone, is primarily targeted towards the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . This enzyme plays a crucial role in the production of reactive oxygen species .
Mode of Action
The compound acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis .
Biochemical Pathways
The inhibition of NADPH oxidase affects the reactive oxygen species production pathway . This can lead to a decrease in oxidative stress within the cell, potentially affecting various downstream effects such as inflammation and cellular damage .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (180.2 g/mol for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
The primary result of 4-Hydroxy-3-methoxyphenylacetone’s action is the reduction of oxidative stress within the cell due to decreased production of reactive oxygen species . This can lead to a decrease in inflammation and cellular damage, making it potentially useful in the treatment of various inflammatory diseases and atherosclerosis .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-3-methoxyphenylacetone can be influenced by various environmental factors. For instance, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen. Additionally, the compound is soluble in alcohol and water , which could influence its distribution and absorption within the body
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCJQWZGDLHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075060 | |
| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxyphenylacetone | |
CAS RN |
2503-46-0 | |
| Record name | Guaiacylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiacylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0626DKI6FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of compounds structurally similar to 4-Hydroxy-3-methoxyphenylacetone?
A1: Research on structurally similar compounds like eugenol methyl ether (3,4-dimethoxyallylbenzene) and isoeugenol methyl ether (3,4-dimethoxypropenylbenzene) offers valuable insights [].
Q2: How is 4-Hydroxy-3-methoxyphenylacetone synthesized, and what are the key characteristics of the synthesis process?
A2: 4-Hydroxy-3-methoxyphenylacetone is synthesized from vanillin in a three-step process []:
Q3: What spectroscopic techniques are used to confirm the structure of 4-Hydroxy-3-methoxyphenylacetone?
A3: The chemical structure of 4-Hydroxy-3-methoxyphenylacetone has been rigorously confirmed using the following spectroscopic methods []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
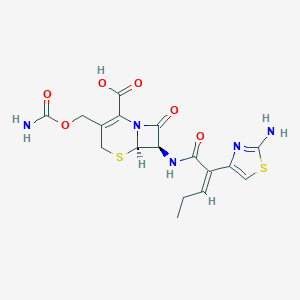
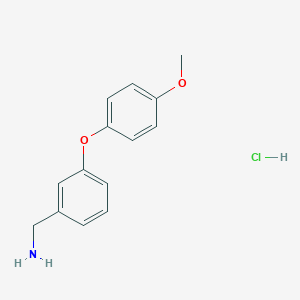
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)



